Cas no 98566-94-0 (Methanone,[2-(trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]-)
![Methanone,[2-(trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]- structure](https://www.kuujia.com/scimg/cas/98566-94-0x500.png)
98566-94-0 structure
Product name:Methanone,[2-(trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]-
Methanone,[2-(trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Methanone,[2-(trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]-
- [2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone
- SCHEMBL10918711
- [2-(trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone
- FAVOOMHIXPIGGS-UHFFFAOYSA-N
- 98566-94-0
- (4-BOC-AMINO-PIPERIDIN-1-YL)-THIOPHEN-2-YL-ACETICACID
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- Inchi: InChI=1S/C15H8F6O3/c16-14(17,18)23-10-7-5-9(6-8-10)13(22)11-3-1-2-4-12(11)24-15(19,20)21/h1-8H
- InChI Key: FAVOOMHIXPIGGS-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F
Computed Properties
- Exact Mass: 350.03776309g/mol
- Monoisotopic Mass: 350.03776309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 35.5Ų
Methanone,[2-(trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]- Related Literature
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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